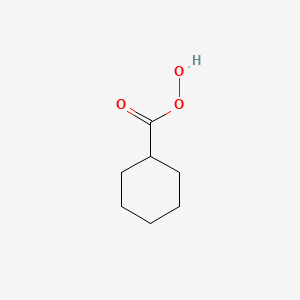

Cyclohexanecarboperoxoic Acid

説明

Cyclohexanecarboperoxoic acid (IUPAC name: Cyclohexanecarboperoxoic acid) is a peroxycarboxylic acid with the molecular formula C₇H₁₂O₃. Its structure consists of a cyclohexane ring substituted with a carboperoxoyl group (-C(O)-OOH), distinguishing it from non-peroxy carboxylic acids like cyclohexanecarboxylic acid . The compound is recognized for its oxidizing properties, which arise from the reactive peroxide (-O-O-) bond. Unlike older nomenclature (e.g., "peroxycyclohexanecarboxylic acid"), the IUPAC term "carboperoxoic" emphasizes the functional group hierarchy .

特性

CAS番号 |

5106-47-8 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

cyclohexanecarboperoxoic acid |

InChI |

InChI=1S/C7H12O3/c8-7(10-9)6-4-2-1-3-5-6/h6,9H,1-5H2 |

InChIキー |

BVPBPBQDQZIFSK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C(=O)OO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Cyclohexanecarboperoxoic acid can be synthesized through the oxidation of cyclohexanecarboxylic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

Oxidation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is treated with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to form cyclohexanecarboperoxoic acid.

Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent decomposition of the peroxy acid.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboperoxoic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Epoxidation of Alkenes

Cyclohexanecarboperoxoic acid facilitates epoxidation via a concerted cyclic mechanism :

-

The alkene’s π-electrons attack the electrophilic peroxy oxygen.

-

Simultaneously, the peroxy oxygen’s lone pairs participate in σ-bond formation with the adjacent carbon.

-

The reaction produces an epoxide and cyclohexanecarboxylic acid as a byproduct.

Key Mechanistic Features :

Oxidation of Hydrocarbons

In the presence of transition metal catalysts (e.g., Co(acac)₂, Mn(acac)₂), cyclohexanecarboperoxoic acid initiates radical chain oxidations :

Reaction Pathway :

-

Initiation :

-

The peroxy acid generates phthalimide-N-oxyl (PINO) radicals.

-

PINO abstracts hydrogen from hydrocarbons (e.g., cyclohexane), forming alkyl radicals.

-

-

Propagation :

-

Alkyl radicals react with O₂ to form peroxyl radicals.

-

Peroxyl radicals abstract hydrogen from additional hydrocarbon molecules.

-

-

Termination :

-

Radical recombination yields oxidized products (e.g., cyclohexanol, cyclohexanone).

-

| Catalyst | Loading (mol%) | Conversion (%) | Adipic Acid Selectivity (%) |

|---|---|---|---|

| Co(acac)₂ | 0.05 | 37 | 51 |

| Co(acac)₂ | 0.25 | 67 | 9 |

| Mn(acac)₂ | 0.125 | 51 | 37 |

Higher cobalt loadings increase conversion but reduce selectivity due to overoxidation . Manganese enhances selectivity by moderating radical chain propagation .

Electrophilic Substitution Reactions

Cyclohexanecarboperoxoic acid reacts with electrophiles (E⁺) at the nucleophilic peroxy oxygen :

-

Strong Electrophiles (e.g., H⁺, SO₃) : Direct attack forms an oxonium intermediate, which loses a proton to yield substituted products .

-

Weak Electrophiles (e.g., alkyl halides) : Deprotonation to the carboxylate anion enhances nucleophilicity, enabling SN2 reactions .

Example : Methyl ester synthesis via diazomethane :

Reaction Optimization Strategies

Kinetic studies reveal that reaction variables critically influence outcomes :

-

Temperature : Elevated temperatures (≥100°C) accelerate radical formation but risk decomposition .

-

Solvent Polarity : Polar solvents enhance PINO solubility, improving oxidation efficiency .

-

Substrate Ratio : A 1:1 cyclohexane/cyclohexanone mixture maximizes adipic acid yield by synergistic radical initiation .

科学的研究の応用

Cyclohexanecarboperoxoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and other oxygenated compounds.

Biology: It is employed in the study of oxidative stress and its effects on biological systems.

Medicine: Research into its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fine chemicals, polymers, and as a bleaching agent.

作用機序

The mechanism by which cyclohexanecarboperoxoic acid exerts its effects involves the transfer of an oxygen atom to the substrate. This process typically occurs through a concerted mechanism, where the peroxy acid forms a transition state with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups:

| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Cyclohexanecarboperoxoic acid | - | C₇H₁₂O₃ | Carboperoxoyl (-C(O)-OOH) | Cyclohexane ring with peroxy acid group |

| Ethaneperoxoic acid (Peracetic acid) | 79-21-0 | C₂H₄O₃ | Carboperoxoyl (-C(O)-OOH) | Simple aliphatic peroxy acid |

| Butanediperoxoic acid | - | C₄H₈O₆ | Two carboperoxoyl groups | Linear chain with dual peroxide bonds |

| Benzenecarboximidoperoxoic acid | - | C₇H₇NO₃ | Carboximidoperoxoyl (-C(=NH)-OOH) | Benzene ring with imidoperoxy group |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | Carboxylic acid (-COOH) | Cyclohexane ring with carboxylic group |

| trans-Cyclohexane-1,3-dicarboxylic acid | 2305-30-8 | C₈H₁₂O₄ | Two carboxylic groups | Cyclohexane ring with trans-diacid |

Notes:

Reactivity and Stability

Cyclohexanecarboperoxoic Acid :

- Reactivity : Strong oxidizer due to the labile -O-O- bond. Used in epoxidation and hydroxylation reactions.

- Stability: Less stable than non-peroxy analogs; sodium salt (CAS 64203-48-1) enhances stability for storage .

- Decomposition : May release toxic fumes under heat or incompatible conditions (e.g., strong acids/alkalis) .

Comparison with Similar Peroxy Acids :

Ethaneperoxoic Acid (Peracetic Acid) :

- Higher volatility and broader industrial use (e.g., disinfection, polymer synthesis).

- More thermally stable than cyclohexane analogs due to simpler structure .

Limited commercial applications due to handling challenges.

Benzenecarboximidoperoxoic Acid :

- Aromatic ring stabilizes the molecule but reduces solubility in polar solvents.

- Reactivity modulated by the electron-withdrawing imido group .

Non-Peroxy Analogs :

- Used in polymer and pharmaceutical synthesis (e.g., adipic acid precursors) .

- trans-Cyclohexane-1,3-dicarboxylic Acid :

- Higher melting point and rigidity due to dual carboxylic groups; used in specialty polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。